molecular formula C25H23N5O2 B2635614 N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide CAS No. 1251617-20-5

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide

Cat. No.: B2635614
CAS No.: 1251617-20-5
M. Wt: 425.492
InChI Key: OXDZNJOSMSTNEL-UHFFFAOYSA-N
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Description

N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide is a useful research compound. Its molecular formula is C25H23N5O2 and its molecular weight is 425.492. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives: A Patent Review

Triazoles, including compounds structurally related to N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide, have been the focus of extensive research due to their broad spectrum of biological activities. A review covering patents from 2008 to 2011 highlights the development of new triazole derivatives with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The preparation of these derivatives raises important considerations for green chemistry and sustainability, underscoring the ongoing challenge of finding efficient, environmentally friendly synthesis methods for these compounds. This work emphasizes the need for new drugs to address emerging diseases and drug-resistant bacteria, highlighting the triazoles' potential against neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013).

Synthetic Routes for 1,2,3-Triazoles

The synthetic versatility of 1,2,3-triazoles, including those related to this compound, is evident in their wide-ranging applications from drug discovery to materials science. The copper(I)-catalyzed azide-alkyne cycloaddition, known as the click reaction, is highlighted for its efficiency and selectivity in synthesizing 1,4-disubstituted 1,2,3-triazoles. This methodology supports the rapid, high-yield production of triazole derivatives, facilitating their exploration for new therapeutic and material applications (Kaushik et al., 2019).

Advances in Eco-friendly Triazole Synthesis

Recent developments in eco-friendly procedures for triazole synthesis demonstrate a commitment to sustainable chemistry. Innovations include the use of microwave irradiation and a variety of green catalysts, such as biosourced materials and recyclable catalysts, to synthesize 1,2,3-triazoles. These advances offer significant benefits, including reduced reaction times, simpler purification processes, and higher yields, making the synthesis of compounds like this compound more sustainable and efficient (de Souza et al., 2019).

Mechanism of Action

Target of Action

Triazole compounds are known for their ability to bind to a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

The mode of action of triazole compounds is often related to their ability to interact with the active sites of enzymes. For example, the anticancer activity of some triazole compounds is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

Triazole compounds can affect a wide range of biochemical pathways due to their versatile biological activities. The specific pathways affected would depend on the exact structure of the compound and its targets .

Pharmacokinetics

The pharmacokinetics of triazole compounds can vary widely depending on their specific structures. Some triazole-containing drugs on the market include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .

Result of Action

The result of the action of triazole compounds can be diverse due to their wide range of biological activities. For example, they can have antimicrobial, anticancer, antiviral, anti-inflammatory, and many other effects .

Action Environment

The action environment can influence the efficacy and stability of triazole compounds. Factors such as pH, temperature, and the presence of other substances can affect how these compounds interact with their targets .

Properties

IUPAC Name

N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c31-24(20-11-10-18-6-4-5-7-19(18)16-20)26-21-12-14-29(15-13-21)25(32)23-17-30(28-27-23)22-8-2-1-3-9-22/h1-11,16-17,21H,12-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDZNJOSMSTNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CN(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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